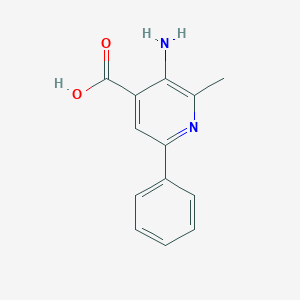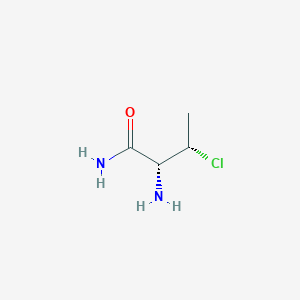
(2R,3S)-2-Amino-3-chlorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Amino-3-chlorobutanamide is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-chlorobutanamide can be achieved through several methods. One common approach involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. For example, the use of chromium(II) chloride-mediated coupling reactions has been reported . The reaction conditions typically involve low temperatures and specific solvents to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-Amino-3-chlorobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to control the reaction pathway .
Major Products
The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2R,3S)-2-Amino-3-chlorobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-Amino-3-chlorobutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- (2S,3R)-2-Amino-3-chlorobutanamide
- (2R,3R)-2-Amino-3-chlorobutanamide
- (2S,3S)-2-Amino-3-chlorobutanamide
Uniqueness
(2R,3S)-2-Amino-3-chlorobutanamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for research and industrial applications where stereochemistry is critical .
Propriétés
Numéro CAS |
820253-33-6 |
|---|---|
Formule moléculaire |
C4H9ClN2O |
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-chlorobutanamide |
InChI |
InChI=1S/C4H9ClN2O/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H2,7,8)/t2-,3-/m0/s1 |
Clé InChI |
UNXFIYHOUZQUPW-HRFVKAFMSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(=O)N)N)Cl |
SMILES canonique |
CC(C(C(=O)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



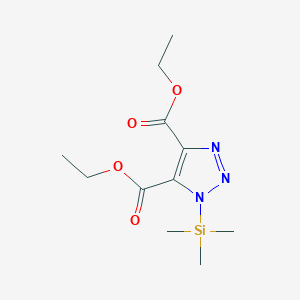
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
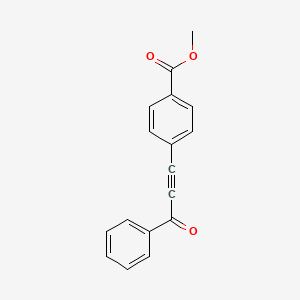
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)
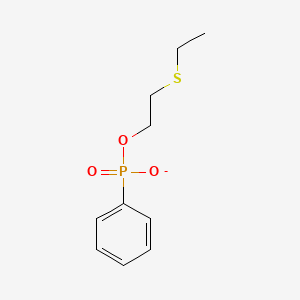
![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
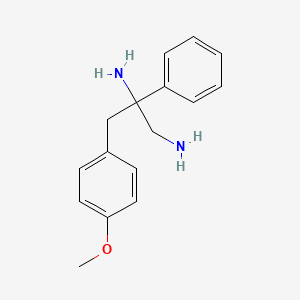
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
methanone](/img/structure/B12541348.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
